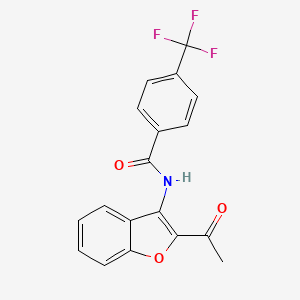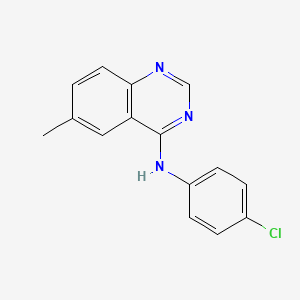![molecular formula C17H18N2O3S B5552314 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one" involves complex chemical reactions. One study describes the recyclization of 6-alkyl-2-dialkylaminomethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-ones into related compounds under the influence of hydrazine hydrate (Shokol et al., 2013). This process highlights the chemical versatility and reactivity of the chromen-4-one core structure when subjected to specific reaction conditions.
Molecular Structure Analysis
Investigations into the molecular structure of chromen-4-one derivatives are crucial for understanding their chemical and biological behavior. The crystal structure analysis provides insights into the arrangement of atoms and the spatial orientation of functional groups, which is essential for predicting the compound's reactivity and interaction with other molecules. However, specific studies focusing on the detailed molecular structure of "6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one" were not found in the provided research articles.
Chemical Reactions and Properties
Chromen-4-one compounds are known for their diverse chemical reactions, leading to various derivatives with significant biological activities. The study by Zwanenburg and Maas (2010) discusses reactions involving chromene derivatives, highlighting the influence of substituents on the compound's reactivity and the formation of new chemical entities (Zwanenburg & Maas, 2010). These reactions are essential for synthesizing novel compounds with potential applications in various fields.
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The study on the crystal structure of related compounds provides valuable information about the intermolecular interactions and the compound's stability under different conditions. For instance, the research by Li et al. (2014) on the crystal structure and fluorescence study of a similar chromen-2-one derivative reveals insights into its physical characteristics and potential applications in fluorescence-based technologies (Li et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of thiazolidinone derivatives synthesized from an intermediate related to the specified chemical structure demonstrated significant antimicrobial activity against various bacterial strains (S.aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, and S. flexneria) and fungi (A. niger, C. albicans, A. fumigatus, and A. clavatus). This suggests potential applications of these compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Synthesis of Heterocyclic Compounds
Another research focused on the synthesis of new types of 3-coumarinyl-substituted pyrazolopyrimidines and imidazothiazoles, exploring the chemical reactivity and potential for creating compounds with valuable biological or chemical properties (Rao & Reddy, 2008).
Corrosion Inhibition
Derivatives of benzothiazole, structurally related to the queried compound, were synthesized and found to exhibit corrosion inhibiting effects on steel in acidic environments, indicating potential applications in materials science and engineering (Hu et al., 2016).
Crystal Structures and Fluorescence
The crystal structures of certain substituted thiazolidine derivatives offer insights into the molecular arrangements and potential interactions, which could be relevant for materials science and the development of photoluminescent materials (Viswanathan et al., 2016).
Mecanismo De Acción
While the specific mechanism of action for your compound is not available, thiazole derivatives are known to have a wide range of biological activities. For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-9-15(20)11(6-19(3)4)5-12-16(21)13(7-22-17(9)12)14-8-23-10(2)18-14/h5,7-8,20H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSAWFMCJZBAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC=C(C2=O)C3=CSC(=N3)C)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6876315 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)

![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)
![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)
![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)
![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)
![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)
![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)
